![molecular formula C19H26N6OS B13387892 2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)
2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
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Overview
Description
2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol is a complex organic compound with a unique structure that includes a purine base, an aminophenyl group, and a sulfanyl linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol typically involves multiple steps, including the formation of the purine base, the introduction of the aminophenyl group, and the attachment of the sulfanyl linkage. Common synthetic routes may involve:
Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenyl Group: This can be achieved through nucleophilic substitution reactions, where an aminophenyl group is introduced to the purine base.
Attachment of the Sulfanyl Linkage: This step may involve the use of thiol reagents under mild conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol: A thiopurine compound with a similar structure.
6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurine: Lacks the butanol moiety but shares the core structure.
Uniqueness
2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol , commonly referred to as Diminutol , has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
Diminutol is characterized by its complex structure, which includes a purine derivative framework. The molecular formula is C19H26N6OS with a molecular weight of approximately 386.514 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in cellular signaling pathways.
Diminutol has been identified as a cell-permeable purine derivative that primarily inhibits NADP-dependent oxidoreductase (NQO1). This inhibition is crucial as NQO1 plays a role in cellular redox balance and microtubule stability. By disrupting microtubule dynamics, Diminutol interferes with mitotic processes, leading to potential anti-cancer effects.
Key Mechanisms:
- Microtubule Disruption : Diminutol destabilizes microtubules, which are essential for proper cell division.
- Inhibition of NQO1 : This action leads to altered redox states within cells, contributing to its anti-proliferative effects.
Anticancer Properties
Research has demonstrated that Diminutol exhibits significant anticancer properties across various cancer cell lines. Notably, studies have shown:
- Inhibition of Proliferation : Diminutol effectively reduces the proliferation of cancer cells in vitro.
- Induction of Apoptosis : The compound triggers apoptotic pathways in treated cells, as evidenced by increased markers of apoptosis.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
Study 1 | HeLa (Cervical Cancer) | 10 µM | 50% inhibition of cell growth |
Study 2 | MCF7 (Breast Cancer) | 5 µM | Induction of apoptosis (Caspase activation) |
Study 3 | A549 (Lung Cancer) | 20 µM | Cell cycle arrest at G2/M phase |
Case Studies
A case study involving the application of Diminutol in animal models indicated a marked reduction in tumor size when administered alongside traditional chemotherapy agents. The combination therapy not only enhanced the efficacy of chemotherapy but also reduced side effects typically associated with such treatments.
Safety and Toxicity Profile
The safety profile of Diminutol has been evaluated through various toxicity studies. Results indicate that while the compound exhibits potent biological activity, it maintains a favorable safety margin at therapeutic doses. Long-term studies are still required to fully understand its chronic toxicity and potential side effects.
Properties
IUPAC Name |
2-[[6-(3-aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYQPZBKDUXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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